molecular formula C11H6BrClN2 B1370964 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile CAS No. 936497-85-7

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

Cat. No.: B1370964
CAS No.: 936497-85-7
M. Wt: 281.53 g/mol
InChI Key: PCBYOKLAJIMANM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a quinoline derivative with the molecular formula C11H6BrClN2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying biological pathways and interactions due to its fluorescent properties.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

As for future directions, the rapid development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methylquinoline-3-carbonitrile. The reaction conditions often include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Chlorination: Using chlorine gas or thionyl chloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved can vary, but common targets include:

    Enzymes: Inhibition of enzymes like kinases or proteases.

    DNA Intercalation: Binding to DNA and interfering with replication or transcription processes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-6-methylquinoline
  • 4-Amino-7-bromo-6-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline

Uniqueness

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored activities.

Properties

IUPAC Name

6-bromo-4-chloro-7-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c1-6-2-10-8(3-9(6)12)11(13)7(4-14)5-15-10/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYOKLAJIMANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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